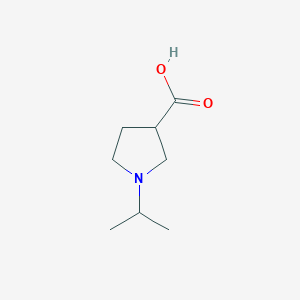

1-Isopropylpyrrolidine-3-carboxylic acid

Vue d'ensemble

Description

1-Isopropylpyrrolidine-3-carboxylic acid is an organic compound belonging to the class of carboxylic acids It features a pyrrolidine ring substituted with an isopropyl group at the first position and a carboxylic acid group at the third position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Isopropylpyrrolidine-3-carboxylic acid can be synthesized through several methods:

Oxidation of Pyrrolidine Derivatives: One common method involves the oxidation of 1-isopropylpyrrolidine using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Hydrolysis of Nitriles: Another method involves the hydrolysis of 1-isopropylpyrrolidine-3-carbonitrile in the presence of aqueous acid or base.

Carboxylation of Grignard Reagents: The carboxylation of 1-isopropylpyrrolidine using carbon dioxide (CO₂) and a Grignard reagent followed by acidic workup.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. Continuous flow reactors may be employed to ensure consistent reaction conditions and high yields.

Analyse Des Réactions Chimiques

1-Isopropylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution Reagents: Thionyl chloride (SOCl₂)

Major Products:

Oxidation Products: Ketones, aldehydes

Reduction Products: Alcohols, amines

Substitution Products: Acid chlorides, esters

Applications De Recherche Scientifique

Pharmacological Applications

-

Neurological Disorders :

- IPCA has been identified as a potential therapeutic agent for several neurological conditions. It exhibits protective effects against convulsions and is being studied for its efficacy in treating epilepsy, anxiety disorders, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's mechanism appears to involve modulation of neurotransmitter systems, which may enhance cerebral functions and provide neuroprotection against acute brain injuries like strokes and head trauma .

-

Pain Management :

- Research indicates that IPCA may be effective in managing pain associated with various conditions, including neuropathic pain and inflammatory disorders such as arthritis. Its pharmacological profile suggests it could serve as an alternative to traditional analgesics, potentially reducing side effects associated with long-term use of opioids .

-

Gastrointestinal Disorders :

- The compound has shown promise in addressing symptoms related to irritable bowel syndrome (IBS) and other gastrointestinal issues. Its anti-inflammatory properties may help alleviate discomfort and improve gut motility, making it a candidate for further investigation in gastrointestinal pharmacotherapy .

Synthesis and Chemical Properties

The synthesis of 1-Isopropylpyrrolidine-3-carboxylic acid has been refined through innovative methodologies that enhance yield and reduce complexity. Recent advancements include:

- Organocatalytic Michael Addition Reactions : This method allows for the efficient synthesis of IPCA derivatives with high enantioselectivity. The process typically involves the reaction of carboxylate-substituted enones with nitroalkanes, yielding compounds with significant biological activity in just a few steps .

| Synthesis Method | Yield (%) | Enantiomeric Excess (%) | Comments |

|---|---|---|---|

| Organocatalytic Michael Addition | 85 | 97 | High stereoselectivity; simple procedure |

Biochemical Applications

-

Enzyme Inhibition :

- IPCA derivatives have been explored as enzyme inhibitors, particularly in the context of metabolic pathways related to amino acid metabolism. Their structural similarity to proline suggests potential roles as competitive inhibitors in enzymatic reactions, which could be harnessed for therapeutic purposes .

- Chemical Catalysis :

Case Studies

- A study published in Organic & Biomolecular Chemistry demonstrated the successful synthesis of enantiomerically pure pyrrolidine derivatives using IPCA as a starting material. The research highlighted its utility in drug discovery processes due to its favorable pharmacokinetic properties and low toxicity profiles .

- Another investigation focused on the neuroprotective effects of IPCA in animal models of stroke, showcasing improvements in recovery rates and cognitive function post-injury. This study underscores the compound's potential as a neuroprotective agent in clinical settings .

Mécanisme D'action

The mechanism of action of 1-isopropylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular structure of the target .

Comparaison Avec Des Composés Similaires

1-Isopropylpyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:

Pyrrolidine-3-carboxylic Acid: Lacks the isopropyl group, resulting in different chemical properties and biological activities.

1-Methylpyrrolidine-3-carboxylic Acid: Substituted with a methyl group instead of an isopropyl group, leading to variations in steric and electronic effects.

Uniqueness: The presence of the isopropyl group in this compound imparts unique steric and electronic properties, influencing its reactivity and interactions with molecular targets. This makes it a valuable compound for specific applications in medicinal chemistry and organic synthesis .

Activité Biologique

1-Isopropylpyrrolidine-3-carboxylic acid (IPCA) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of IPCA, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of pyrrolidine derivatives. It features a five-membered nitrogen-containing ring with an isopropyl substituent and a carboxylic acid functional group. The unique stereochemistry of this compound significantly influences its biological behavior.

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| This compound | Contains isopropyl and carboxyl groups | Potentially exhibits antimicrobial and anticancer properties |

| Pyrrolidine-3-carboxylic acid | Lacks isopropyl group | Simpler structure; less steric hindrance |

| 3-Hydroxy-1-methylpyrrolidine-3-carboxylic acid | Contains methyl instead of isopropyl | Different steric effects due to methyl group |

The biological activity of IPCA is primarily attributed to its interactions with various biochemical pathways. Research suggests that compounds similar to IPCA may modulate enzyme activity, influencing processes such as cell signaling and metabolic pathways.

- Enzyme Inhibition : IPCA has shown potential in inhibiting enzymes involved in cancer cell proliferation, which may contribute to its anticancer properties.

- Receptor Interactions : The compound may act on specific receptors, similar to other pyrrolidine derivatives that have demonstrated activity against voltage-gated sodium and calcium channels .

Antimicrobial Activity

Studies indicate that IPCA exhibits antimicrobial properties, making it a candidate for further research in the development of antimicrobial agents. Its structural features allow it to interact effectively with microbial targets.

Anticancer Activity

Research has highlighted the potential of IPCA as an anticancer agent. The compound's ability to inhibit tumor growth has been observed in various in vitro studies, suggesting it may interfere with cancer cell metabolism and proliferation pathways .

Neuroprotective Effects

IPCA has been associated with neuroprotective effects, particularly in models of neurodegenerative diseases. It may enhance cognitive function and protect against neuronal damage, as suggested by studies on related compounds that demonstrate protective actions against neurotoxic agents .

Case Studies

Several studies have investigated the biological effects of this compound:

- Anticonvulsant Activity : In animal models, compounds structurally related to IPCA demonstrated significant anticonvulsant activity, indicating a potential therapeutic use in epilepsy treatment .

- Hepatotoxicity Studies : Evaluations on the cytotoxic effects of IPCA revealed no significant hepatotoxicity at certain concentrations, suggesting a favorable safety profile for further development .

- In Vivo Efficacy : A study reported that IPCA analogs showed promising results in reducing seizure frequency in mice, supporting its potential use as an anticonvulsant agent .

Propriétés

IUPAC Name |

1-propan-2-ylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-6(2)9-4-3-7(5-9)8(10)11/h6-7H,3-5H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIBRWNMZOQFCTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30660752 | |

| Record name | 1-(Propan-2-yl)pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915925-03-0 | |

| Record name | 1-(Propan-2-yl)pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.